H-Met-AMC is classified as a fluorogenic substrate due to its ability to emit fluorescence upon enzymatic cleavage. It is derived from the coupling of methionine with 7-amino-4-methylcoumarin. The compound has been cataloged under various identifiers, including the CAS number 94367-35-8, and is widely available from chemical suppliers for research purposes .
The synthesis of H-Met-AMC typically involves the following steps:
H-Met-AMC has a well-defined molecular structure characterized by:
The structural integrity of H-Met-AMC is crucial for its function as a substrate in enzymatic assays, where the release of the fluorescent product can be quantitatively measured .
H-Met-AMC participates in several key chemical reactions:
The mechanism of action for H-Met-AMC primarily involves its role as a substrate for methionine aminopeptidases:
H-Met-AMC exhibits several notable physical and chemical properties:
H-Met-AMC has diverse applications in scientific research:
H-Met-AMC (L-Methionine-7-amido-4-methylcoumarin) is a fluorogenic substrate widely employed to study protease activity. Its structure consists of a methionine residue linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage releases AMC, detectable at excitation/emission maxima of 341/441 nm (or alternatively 355,375/440,450 nm) [1] [8]. This enables real-time quantification of enzymatic kinetics across diverse protease families.
Calpains are calcium-dependent cysteine proteases regulating physiological processes like mammary gland homeostasis and pathological conditions such as breast cancer progression. H-Met-AMC serves as a substrate for conventional calpain-1 and calpain-2 isoforms, which share high sequence homology but exhibit distinct biological functions [2]. These isoforms function as processing enzymes rather than degradative proteases, performing limited proteolysis to modulate substrate activity, localization, or interactions [2].
Calpain recognition of substrates depends on three-dimensional conformation rather than strict primary sequence motifs. While hundreds of in vitro calpain substrates are reported, H-Met-AMC provides a sensitive tool to dissect calpain activation kinetics under varying calcium concentrations, phosphorylation states, or inhibitor conditions. Its application helps resolve the paradoxical roles of calpain-1 (often pro-apoptotic) and calpain-2 (frequently pro-survival) in tissue-specific contexts [2].
MetAP2 is a metalloprotease critical for protein maturation via N-terminal methionine excision. H-Met-AMC hydrolysis by MetAP2 follows Michaelis-Menten kinetics, with a reported Km value of 310 µM [1]. MetAP2 activity is strictly metal-dependent, exhibiting metal promiscuity with varying catalytic efficiencies:
Table 1: Metal-Dependent Kinetic Parameters of MetAP Enzymes Using H-Met-AMC
Enzyme Source | Metal Cofactor | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
Homo sapiens MetAP2 | Mn²⁺ | 310 [1] | Not reported | Not reported |
M. tuberculosis MetAP1c | Ni²⁺ | 141 | 1.42 | 10,070 |
M. tuberculosis MetAP1c | Fe²⁺ | 349 | 0.85 | 2,436 |
M. tuberculosis MetAP1c | Co²⁺ | 232 | 0.92 | 3,966 |
M. tuberculosis MetAP1a | Ni²⁺ | ~140 | Higher than MtMetAP1c | Significantly higher than MtMetAP1c |
Notably, M. tuberculosis MetAP1c shows tightest binding to Fe²⁺ and Co²⁺ (Kd ~0.15 μM), but highest catalytic efficiency with Ni²⁺ [7] . This highlights the critical distinction between metal affinity and catalytic proficiency. Physiological relevance is underscored by cellular studies: only Fe²⁺-selective inhibitors block MetAP function in E. coli, suggesting Fe²⁺ is the native cofactor in vivo despite Ni²⁺ efficiency in vitro [7].
Aminopeptidase N (APN/CD13) is a membrane-bound ectoenzyme and coronavirus receptor. H-Met-AMC hydrolysis (Km = 377 µM) [1] reveals APN’s dynamic conformational regulation. Structural studies identify three APN states:
APN transitions between these states involve a 15° rotation of domains I-III relative to domain IV, modulating the active site cleft. Crucially, coronavirus spike proteins bind exclusively to the open conformation, stabilizing it and allosterically inhibiting APN’s catalytic activity by preventing domain closure [3]. Small-molecule inhibitors targeting the catalytic site (e.g., methionine analogs) also hinder open-state formation, thereby blocking viral attachment. This allostery was experimentally confirmed by locking APN conformations via disulfide bonds, abolishing both catalytic and receptor functions [3] [9].
Table 2: Allosteric Modulators of APN Activity Using H-Met-AMC Hydrolysis
Modulator Type | Example | Effect on APN Conformation | Functional Consequence |
---|---|---|---|
Viral Protein | Coronavirus Spike Protein | Locks open state | Inhibits catalysis; promotes viral entry |
Active-site Inhibitor | Bestatin analogs | Stabilizes closed state | Inhibits catalysis & viral binding |
Mesna Conjugates | Mesna-cysteinyl-glycine | Alters progress curve kinetics | Potential nephroprotection [9] |
H-Met-AMC’s versatility allows direct comparison of catalytic efficiencies across diverse proteases. Calpains generally exhibit lower affinity but higher specificity for physiological substrates than synthetic peptides like H-Met-AMC. MetAPs show significant variability in metal-dependent kinetics, while APN operates within a narrow kinetic range despite conformational dynamics.
Table 3: Comparative Kinetic Parameters of H-Met-AMC Hydrolysis
Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal Metal |
---|---|---|---|---|
MetAP2 (Human) | 310 [1] | Not reported | Not reported | Mn²⁺ |
APN (Human) | 377 [1] | Not reported | Not reported | Zn²⁺ (native) |
Calpain | Not reported | Not reported | Not reported | Ca²⁺ |
SARS-CoV-2 PLpro | 6.9 [5] | 0.11 | 16,000 | None (Cys protease) |
MtMetAP1c (Ni²⁺) | 141 [7] | 1.42 | 10,070 | Ni²⁺ |
Key observations:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7